properties of L-methionine (15N) for structural biology
properties of L-methionine (15N) for structural biology
Technical Whitepaper: L-Methionine (
Executive Summary
This technical guide details the physicochemical properties, experimental protocols, and strategic applications of L-methionine (
Part 1: Physicochemical & Magnetic Properties
L-methionine (
| Property | Value / Description | Relevance to NMR |
| Isotope | Nitrogen-15 ( | Spin-1/2 nucleus; narrow line widths. |
| Gyromagnetic Ratio ( | -27.116 MHz/T | Low sensitivity compared to |
| Chemical Shift Range | ~116 – 123 ppm (Backbone Amide) | Distinct spectral window; Met often appears in hydrophobic clusters. |
| Natural Abundance | 0.37% (Unlabeled) vs. >98% (Labeled) | High enrichment is mandatory for selective detection. |
| Relaxation | T1/T2 sensitive to backbone dynamics | Excellent probe for order parameters ( |
Expert Insight: Methionine residues are statistically over-represented in hydrophobic cores and protein-protein interfaces due to the flexibility of the thioether side chain. By labeling the backbone nitrogen, you gain a non-perturbing probe into these critical stability regions without the spectral crowding of uniform labeling.
Part 2: Strategic Utility in Structural Biology
Spectral Filtering (The "Digitization" Effect)
In proteins >30 kDa, a uniform
-
Mechanism: Only the amide protons attached to
N-Met are visible. -
Result: A simplified spectrum containing only
peaks (where = number of Met residues). This allows for unambiguous assignment of start codons (N-terminal Met) and internal Met residues.
Interface Mapping (SAR by NMR)
Methionine is often a "molecular velcro" in drug binding pockets.
-
Workflow: Record a
N-Met HSQC of the target protein. Titrate the unlabeled ligand. -
Readout: Chemical shift perturbations (CSPs) in the Met peaks indicate direct binding or allosteric shifts. Because the background is silent, false positives from overlapping residues are eliminated.
Part 3: Experimental Protocol (Selective Labeling)
The Challenge: Metabolic Scrambling and Dilution.
E. coli contains transaminases that can transfer the
The Solution: Use of Auxotrophic Strains and "Shift" Induction.
Detailed Workflow: High-Yield Selective Labeling
Reagents:
-
Strain: E. coli DL39 (Met auxotroph) or B834 (DE3).
-
Isotope: L-Methionine (
N, >98%), 50–100 mg/L culture. -
Media: M9 Minimal Media (Standard), 19 Amino Acids (unlabeled), Glucose.
Protocol:
-
Pre-Culture: Inoculate strain in LB media (rich media) to generate biomass quickly. Grow to OD
~0.7. -
The Wash (Critical): Centrifuge cells (3,000 x g, 15 min). Discard LB supernatant to remove
N sources. Resuspend pellet in M9 salts. Repeat twice. -
Resuspension & Starvation: Resuspend cells in M9 minimal media containing glucose and 19 unlabeled amino acids (excluding Met). Incubate at 37°C for 30 minutes.
-
Why? This depletes intracellular pools of unlabeled Methionine, forcing the cells into a state where they are ready to uptake the labeled substrate.
-
-
Label Addition: Add L-Methionine (
N) at 50 mg/L. -
Induction: Immediately induce expression (IPTG 1 mM).
-
Harvest: Incubate for 4–12 hours (temperature dependent) and harvest.
Visualization: Selective Labeling Workflow
Figure 1: The "Media Shift" protocol maximizes isotopic incorporation while minimizing cost by generating biomass in cheap media before switching to labeled media.
Part 4: Metabolic Considerations & Troubleshooting
Even with auxotrophs, "leakage" can occur. The nitrogen from Methionine is relatively stable, but transamination to Glutamate is possible in long induction phases.
Metabolic Scrambling Logic
If you observe weak peaks corresponding to Glutamate, Aspartate, or Alanine in your "Methionine-only" spectrum, transamination has occurred.
Mitigation Strategies:
-
Reduce Induction Time: Harvest cells earlier (e.g., 4 hours post-induction) to limit enzymatic turnover of the labeled Met.
-
Transaminase Inhibitors: In extreme cases, adding amino-oxyacetate (transaminase inhibitor) can block the nitrogen transfer, though this may reduce overall protein yield.
-
Double Auxotrophs: Use strains deficient in both Met biosynthesis and specific transaminases (e.g., ilvE mutants for branched-chain amino acids, though less relevant for Met).
Visualization: Nitrogen Fate in E. coli
Figure 2: The primary pathway incorporates
Part 5: Data Analysis & Chemical Shift Referencing
When analyzing
-
Typical Range: Methionine backbone amides typically resonate between 116.0 and 123.0 ppm (
N). -
Secondary Shifts: The deviation from random coil values (
) correlates with secondary structure.-
(Downfield): Indicates
-sheet propensity. -
(Upfield): Indicates
-helical propensity.
-
(Downfield): Indicates
Self-Validating Check:
If your spectrum shows peaks outside the 110–130 ppm range, suspect scrambling (e.g., Glycine often appears ~105-110 ppm) or folded side-chain interactions (e.g., Tryptophan indole N
References
-
BioMagResBank (BMRB). "Protein Amino Acid Chemical Shift Histograms."[1] BMRB Statistics. Available at: [Link]
- Kainosho, M., et al. (2006). "Optimal isotope labelling for NMR protein structure determinations." Nature.
-
Prestegard, J. H., et al. (2010). "Methyl-Specific Isotope Labeling Strategies for NMR studies of Membrane Proteins." NIH/National Library of Medicine. Available at: [Link] (Provides foundational protocols for M9 media shifts).
- Wishart, D. S., et al. (2023). "BMRB: Biological Magnetic Resonance Data Bank." Nucleic Acids Research. (Standard for chemical shift referencing).
